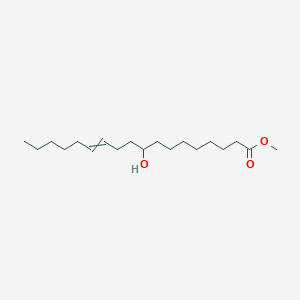

Methyl 9-hydroxyoctadec-12-enoate

Description

Structure

2D Structure

Properties

CAS No. |

6084-83-9 |

|---|---|

Molecular Formula |

C19H36O3 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

methyl 9-hydroxyoctadec-12-enoate |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,18,20H,3-6,8,10-17H2,1-2H3 |

InChI Key |

CQVPXNVLTFUYEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCC(CCCCCCCC(=O)OC)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery and Distribution in Plant Sources

The identification of Methyl 9-hydroxyoctadec-12-enoate is intrinsically linked to the study of hydroxy fatty acids in various plant species.

Occurrence as Methyl Ricinoleate (B1264116) in Ricinus communis (Castor Oil)

The most well-known source of this compound is the castor bean plant, Ricinus communis. The oil extracted from its seeds, commonly known as castor oil, is rich in ricinoleic acid, which constitutes about 90% of its fatty acid content. mdpi.com this compound, in this context, is primarily known as methyl ricinoleate. It is typically produced through the transesterification of castor oil with methanol (B129727). dss.go.thacs.org This process involves reacting the triglycerides in the oil with methanol to yield fatty acid methyl esters, including methyl ricinoleate, and glycerol (B35011). acs.org Gas chromatography and gas chromatography-mass spectrometry analysis of methanolic extracts of Ricinus communis seeds have confirmed the presence of methyl ricinoleate. researchgate.net

Identification as Methyl Isoricinoleate in Other Plant Species (e.g., Celsia coromandeliana)

Beyond castor oil, a structurally similar compound, methyl isoricinoleate (9-hydroxyoctadec-cis-12-enoic acid methyl ester), has been identified in the seed oil of Celsia coromandeliana, a member of the Scrophulariaceae family. dss.go.thacs.org This discovery was significant as it was previously unknown in this plant family. acs.org The seed oil of Celsia coromandeliana contains approximately 22.0% isoricinoleic acid. dss.go.thacs.org The identification of methyl isoricinoleate was achieved through various analytical techniques, including UV, FTIR, 1H NMR, and mass spectrometry, as well as gas-liquid chromatography (GLC) analysis of the silylated fatty acid methyl esters. dss.go.thacs.org

Methodologies for Isolation from Biological Matrices

The isolation of this compound and other hydroxy fatty acid esters from their natural sources requires a multi-step approach involving extraction and purification.

Extraction Techniques from Plant Oils

The initial step in isolating hydroxy fatty acid esters from plant materials is typically solvent extraction. For instance, the oil from powdered seeds of Celsia coromandeliana is extracted using light petroleum ether in a Soxhlet extractor. acs.org Similarly, oil from Ricinus communis seeds has been obtained through cold maceration in petroleum ether. mdpi.com

A widely used method for extracting lipids, including fatty acids and their esters, is the Bligh-Dyer method. nih.gov This technique utilizes a mixture of chloroform, methanol, and an aqueous buffer to partition lipids into an organic phase. nih.gov Modifications to this method, such as using a citric acid buffer with increased salt content, can enhance the separation and recovery of acidic lipids. nih.gov

Following the initial extraction, a process called transesterification is often employed to convert the fatty acids within the oil into their methyl esters, which are more volatile and suitable for subsequent analysis. dss.go.thacs.org This is commonly achieved by reacting the oil with methanol in the presence of a catalyst. aip.org

Chromatographic Separation and Purification Protocols for Hydroxy Fatty Acid Esters

Once the crude extract containing the methyl esters is obtained, various chromatographic techniques are used for separation and purification.

Gunstone's Partition Method: This method is employed to separate oxygenated (hydroxy) fatty acids from non-oxygenated ones. It involves partitioning the mixed fatty acids between light petroleum ether and 80% methanol. acs.org

Solid-Phase Extraction (SPE): SPE is a valuable technique for enriching specific classes of lipids, like hydroxy fatty acid esters, while removing interfering compounds. nih.govnih.gov By selecting the appropriate solid support and elution solvents, specific metabolite pools can be selectively isolated. nih.gov

Thin-Layer Chromatography (TLC): Preparative TLC is a technique used to isolate and purify compounds from a mixture. In the case of Celsia coromandeliana seed oil, preparative TLC was used to obtain a concentrate of pure hydroxy fatty acid. acs.org

Gas-Liquid Chromatography (GLC): GLC is a powerful analytical tool for separating and quantifying volatile compounds like fatty acid methyl esters. youtube.com The silylated methyl esters of fatty acids are often analyzed by GLC to determine their composition. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic method used for the separation of lipids. youtube.com It offers high resolution and is suitable for separating structurally similar molecules. nih.gov HPLC can be particularly useful for separating different isomers of hydroxy fatty acid esters. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Biosynthetic Routes to Methyl 9-hydroxyoctadec-12-enoate and its Precursors

The synthesis of this hydroxylated fatty acid methyl ester is closely linked to the metabolism of common fatty acids, particularly ricinoleic acid and linoleic acid.

Ricinoleic acid, or (9Z, 12R)-12-hydroxyoctadec-9-enoic acid, is a primary component of castor oil, derived from the seeds of the castor plant (Ricinus communis). capes.gov.brwikipedia.org Its biosynthesis provides a key pathway for the formation of hydroxylated fatty acids. The process begins with oleic acid, which undergoes hydroxylation at the 12th carbon position. nih.govnih.gov This reaction is catalyzed by a specific hydroxylase enzyme. nih.gov

In fungi, such as Claviceps purpurea (ergot fungus), a similar pathway exists for the production of ricinoleic acid. wikipedia.orgacs.org The methyl ester, methyl ricinoleate (B1264116), is a direct derivative of ricinoleic acid. larodan.comnist.gov The biosynthesis in immature castor bean seeds is a well-studied model, where oleic acid is the direct precursor. nih.gov

Table 1: Key Enzymes and Substrates in Ricinoleic Acid Biosynthesis

| Enzyme/Enzyme System | Substrate | Product | Organism Example |

| Fatty acid hydroxylase (oleate Δ12-hydroxylase) | Oleic acid (esterified to phosphatidylcholine) | Ricinoleic acid (esterified to phosphatidylcholine) | Ricinus communis (Castor bean) nih.gov |

| Oleate hydroxylase | Oleic acid | Ricinoleic acid | Claviceps purpurea (Ergot fungus) acs.org |

An alternative pathway to hydroxylated fatty acids involves the action of lipoxygenase (LOX) and hydroperoxide isomerase enzymes. nih.gov This system is particularly relevant in the formation of 9-hydroxy fatty acids.

An enzyme isolated from flaxseed (Linum usitatissimum), termed hydroperoxide isomerase, utilizes the hydroperoxide products of lipoxygenase as its substrate. nih.gov This enzyme can act on both linoleic and linolenic acid hydroperoxides. nih.govnih.gov The hydroperoxide isomerase from flaxseed converts the conjugated diene hydroperoxide of linoleic acid into a monoenoic ketohydroxy fatty acid. nih.govnih.gov The optimal pH for this enzyme is 7.0. nih.govnih.gov

The formation of 9-hydroxyoctadecadienoic acid (9-HODE) from linoleic acid is a known process in various biological systems. Lipoxygenases catalyze the initial dioxygenation of polyunsaturated fatty acids like linoleic acid to produce fatty-acid hydroperoxides. nih.gov Specifically, incubation of linoleic acid with a crude homogenate of tomato fruit yields a high percentage of 9-hydroperoxy-octadeca-trans-10,cis-12-dienoic acid. nih.gov This hydroperoxide can then be reduced to the corresponding 9-hydroxy derivative. In human umbilical vein endothelial cells, linoleic acid is converted to both 9-HODE and 13-HODE, with 9-HODE being the predominant product under most conditions. nih.gov The subsequent esterification of 9-HODE would yield this compound.

Table 2: Lipoxygenase and Hydroperoxide Isomerase Reactions

| Enzyme | Substrate | Product | Significance |

| Lipoxygenase (from tomato) | Linoleic acid | 9-Hydroperoxy-octadeca-trans-10,cis-12-dienoic acid | Demonstrates high positional specificity for the 9-position. nih.gov |

| Hydroperoxide Isomerase (from flaxseed) | Linoleic acid hydroperoxide | Monoenoic ketohydroxy fatty acid | Utilizes lipoxygenase products to generate further oxidized fatty acids. nih.govnih.gov |

| Lipoxygenase/Cyclooxygenase (in endothelial cells) | Linoleic acid | 9-Hydroxyoctadecadienoic acid (9-HODE) | A significant pathway for 9-HODE formation in animal cells. nih.gov |

Involvement of Lipoxygenase and Hydroperoxide Isomerase Systems

Enzymatic Processes in Seed Plant Lipid Metabolism

The metabolism of lipids in seed plants is a complex and highly regulated process that provides the foundation for the synthesis of various fatty acid derivatives. Fatty acids are synthesized in the plastids and subsequently assembled into glycerolipids and triacylglycerols in the endoplasmic reticulum. nih.gov The basic pathways of fatty acid biosynthesis, modification, and assembly into triacylglycerols are well-characterized, providing a framework for understanding the production of hydroxylated fatty acids. nih.gov In oilseed crops, the efficient conversion of fatty acids from triacylglycerol catabolism to sucrose (B13894) is critical for seed germination and seedling establishment. mdpi.com

Microbial Biotransformation Pathways

Microorganisms, including bacteria, yeasts, and fungi, are capable of producing a wide array of hydroxy fatty acids (HFAs) from fatty acids or vegetable oils through biotransformation processes. nih.govresearchgate.net These microbial systems can oxidize fatty acids at various positions along the acyl chain to produce different types of HFAs. nih.govresearchgate.net The enzymes responsible for these hydroxylations, such as P450 monooxygenases, lipoxygenases, and hydratases, have been identified and characterized. nih.govresearchgate.net Microbial conversion offers a biotechnological strategy for the production of specific HFAs. For instance, engineered yeast strains have been developed for the production of ricinoleic acid. acs.org

Biosynthesis of this compound: A Look into Yeast Metabolism

The production of specialty oleochemicals through microbial fermentation has gained significant traction, offering a sustainable alternative to traditional chemical synthesis. Among these valuable compounds is this compound, a hydroxy fatty acid methyl ester with potential applications in various industries. This article delves into the biosynthetic pathways and enzymatic mechanisms involved in the formation of this compound, with a specific focus on its metabolism within yeast systems and the integral role of beta-oxidation.

1 Metabolism in Yeast Systems (e.g., Yarrowia lipolytica, Sporidiobolus sp.)

The oleaginous yeast Yarrowia lipolytica and the basidiomycetous yeast Sporidiobolus sp. have been explored as promising cell factories for the production of various lipid-derived molecules. Their metabolic machinery for fatty acid synthesis and modification provides a foundation for the biosynthesis of hydroxylated fatty acids.

In Yarrowia lipolytica, a species known for its high flux towards fatty acid biosynthesis, the metabolism of fatty acids is a well-studied process. nih.govnih.govcapes.gov.br The de novo synthesis of fatty acids occurs in the cytosol, starting from acetyl-CoA. nih.gov This yeast possesses the necessary enzymes, such as fatty acid synthases, elongases, and desaturases, to produce a variety of long-chain fatty acids. nih.gov The introduction of a hydroxyl group at a specific position on the fatty acid chain, such as the C9 position, would require the activity of a specific hydroxylase enzyme. While Y. lipolytica has cytochrome P450 enzymes involved in fatty acid metabolism, the specific enzyme responsible for 9-hydroxylation of octadec-12-enoic acid would likely need to be introduced through metabolic engineering. researchgate.net

Studies on Sporidiobolus sp., particularly Sporidiobolus pararoseus and Sporidiobolus ruinenii, have shed light on their ability to metabolize hydroxy fatty acids. When cultivated on ricinoleic acid methyl ester (methyl 12-hydroxyoctadec-9-enoate), a structural isomer of the target compound, these yeasts exhibit induction of their beta-oxidation pathways. nih.gov In Sp. ruinenii, an increase in the activity of acyl-CoA oxidase, hydroxyacyl-CoA dehydrogenase, thiolase, and catalase was observed, indicating a classic peroxisomal beta-oxidation response. nih.gov Conversely, Sp. pararoseus showed an increase in acyl-CoA dehydrogenase and enoyl-CoA hydratase activity, suggesting a potential mitochondrial beta-oxidation pathway. nih.gov This demonstrates the inherent capability of Sporidiobolus sp. to process hydroxy fatty acids, which is a crucial aspect for the potential production of this compound.

The following table summarizes the key enzymatic activities observed in Sporidiobolus sp. when metabolizing a hydroxy fatty acid methyl ester.

| Enzyme | Sporidiobolus ruinenii Activity | Sporidiobolus pararoseus Activity |

| Acyl-CoA Oxidase (ACO) | Increased | Not Detected |

| Hydroxyacyl-CoA Dehydrogenase (HAD) | Increased | - |

| Thiolase | Increased | - |

| Catalase | Increased | Not Detected |

| Acyl-CoA Dehydrogenase (ACDH) | - | Increased |

| Enoyl-CoA Hydratase (ECH) | - | Increased |

Table 1: Differential induction of beta-oxidation enzymes in Sporidiobolus species in the presence of ricinoleic acid methyl ester. nih.gov

2 Beta-Oxidation Pathways and Long-Chain Acyl Intermediates

The beta-oxidation pathway is a catabolic process that breaks down fatty acids to generate acetyl-CoA. In the context of producing modified fatty acids like this compound, this pathway can also be harnessed in reverse or modified to generate specific intermediates.

The conventional beta-oxidation spiral involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. researchgate.net In yeasts like Saccharomyces cerevisiae, which serves as a model for eukaryotic fatty acid metabolism, this process is primarily located in the peroxisomes. researchgate.netoup.com The breakdown of unsaturated fatty acids, such as those with a double bond at the 12th position, requires auxiliary enzymes to handle the non-standard intermediates. frontiersin.org

The biosynthesis of the precursor, 9-hydroxyoctadec-12-enoic acid, would likely involve the following key steps within a metabolically engineered yeast:

Precursor Synthesis: The yeast would first synthesize oleic acid (octadec-9-enoic acid) or a related C18 fatty acid through its native fatty acid synthesis pathway.

Hydroxylation: A specific hydroxylase enzyme, likely a cytochrome P450 monooxygenase, would introduce a hydroxyl group at the C9 position of the fatty acid. The gene encoding this specific hydroxylase might need to be heterologously expressed.

Desaturation: A desaturase enzyme would then introduce a double bond at the C12 position.

Esterification: Finally, an esterase or a transferase would catalyze the methylation of the carboxylic acid group to form this compound.

The long-chain acyl-CoAs are the central intermediates in these transformations. The initial fatty acid is activated to its CoA thioester, which then undergoes the enzymatic modifications of hydroxylation and desaturation. The final methyl ester formation might occur on the free fatty acid after cleavage from CoA or directly from the acyl-CoA.

The following table outlines the key enzymes and intermediates in the proposed biosynthetic pathway.

| Step | Intermediate | Key Enzyme Class |

| 1 | Octadecanoyl-CoA | Fatty Acid Synthase |

| 2 | Oleoyl-CoA | Stearoyl-CoA Desaturase |

| 3 | 9-Hydroxy-octadecenoyl-CoA | Fatty Acid 9-Hydroxylase |

| 4 | 9-Hydroxy-octadec-12-enoyl-CoA | Fatty Acid 12-Desaturase |

| 5 | 9-Hydroxyoctadec-12-enoic acid | Acyl-CoA Thioesterase |

| 6 | This compound | Esterase / Acyltransferase |

Table 2: Proposed enzymatic steps and intermediates in the biosynthesis of this compound.

Chemical Synthesis and Derivatization Strategies

Conventional Chemical Synthesis of Methyl 9-hydroxyoctadec-12-enoate

The most common and economically viable route to obtaining this compound is through the direct modification of ricinoleic acid, the primary fatty acid found in castor oil.

Esterification of Ricinoleic Acid with Methanol (B129727)

The direct esterification of ricinoleic acid with methanol is a fundamental and widely practiced method for the production of this compound, also known as methyl ricinoleate (B1264116). nist.gov This reaction is typically catalyzed by an acid. One effective catalyst is boron trifluoride methanol complex (BF₃·MeOH). In a typical procedure, ricinoleic acid is dissolved in methanol, and the BF₃·MeOH catalyst is added. The mixture is then heated, for instance at 50°C, and stirred for several hours to ensure the completion of the reaction. nih.govresearchgate.net The progress of the esterification can be monitored using techniques like thin-layer chromatography (TLC). nih.gov

Alternatively, alkaline catalysts such as sodium methoxide, sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH) can be used for the transesterification of castor oil with methanol to produce methyl ricinoleate. jst.go.jpresearchgate.net The transesterification process involves reacting castor oil (triricinolein) with methanol in the presence of a catalyst. This breaks the triglyceride structure, yielding methyl ricinoleate and glycerol (B35011) as a byproduct. jst.go.jp The efficiency of this process can be influenced by several factors, including the molar ratio of methanol to oil, catalyst concentration, reaction temperature, and reaction time. researchgate.netdergipark.org.tr For example, an optimal yield of 96% has been reported at a reaction temperature of 65°C, a reaction time of 60 minutes, a methanol-to-oil molar ratio of 12:1, and a KOH catalyst concentration of 1.5% w/w. dergipark.org.tr

Following the reaction, the excess methanol is typically removed by rotary evaporation. The crude product is then purified by washing with water to remove any remaining catalyst and glycerol, followed by drying over an anhydrous salt like sodium sulfate. oc-praktikum.de

Table 1: Reaction Parameters for the Synthesis of Methyl Ricinoleate

| Parameter | Value/Condition | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Reactants | Ricinoleic acid, Methanol | BF₃·2MeOH | 75% | nih.gov |

| Reactants | Castor oil, Methanol | Sodium methylate | 93% | oc-praktikum.de |

| Reactants | Castor oil, Methanol | KOH | 96% | dergipark.org.tr |

| Temperature | 50°C | BF₃·2MeOH | 75% | nih.gov |

| Temperature | 65°C | KOH | 96% | dergipark.org.tr |

| Reaction Time | 16 hours | BF₃·2MeOH | - | nih.gov |

| Reaction Time | 60 minutes | KOH | 96% | dergipark.org.tr |

Synthetic Routes to Novel Derivatives of this compound

The presence of a hydroxyl group and a double bond in the structure of this compound provides reactive sites for a variety of chemical transformations, leading to the synthesis of novel and functionally diverse derivatives.

Synthesis of Azido (B1232118) and Epoxy Derivatives

The hydroxyl group of methyl ricinoleate can be converted into other functional groups. For instance, it can be transformed into an azide (B81097) group. This is typically achieved in a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a mesylate, by reacting it with mesyl chloride in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov The subsequent reaction of the mesylate with sodium azide in a solvent like dimethyl sulfoxide (B87167) (DMSO) results in the formation of the corresponding azido derivative via an SN2 substitution reaction. nih.gov

The double bond in methyl ricinoleate can be epoxidized to form an epoxy derivative, known as epoxy methyl ricinoleate (EMR). google.comresearchgate.net This is typically carried out using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). mdpi.com The reaction involves the direct addition of an oxygen atom across the double bond. researchgate.net This process can also be achieved through the epoxidation of castor oil followed by transesterification. google.com

Preparation of Heterocyclic Analogues (e.g., Pyrrole, Pyridine (B92270), Pyrroline, Piperideine) from Methyl Isoricinoleate

While direct synthesis from this compound is less common, its isomer, methyl isoricinoleate, which has a conjugated diene system, is a precursor for synthesizing heterocyclic compounds. The specific synthetic pathways to pyrrole, pyridine, pyrroline, and piperideine derivatives from methyl isoricinoleate are specialized and not broadly detailed in general literature. However, the functional groups present in these fatty acid esters can, in principle, be manipulated through various organic reactions to construct such heterocyclic rings.

Formation of 1-O-Alkylglycerols (AKGs)

This compound is a key starting material for the synthesis of 1-O-alkylglycerols (AKGs), a class of ether lipids. nih.gov The synthesis involves several steps, starting with the protection of the hydroxyl group of methyl ricinoleate. The ester group is then reduced to an alcohol, which is subsequently converted to a leaving group (e.g., a tosylate or mesylate). This is followed by a Williamson ether synthesis with a protected glycerol derivative. Finally, deprotection steps yield the target 1-O-alkylglycerol. nih.gov This synthetic strategy allows for the creation of a variety of AKG analogues with different functional groups on the alkyl chain. nih.gov

Generation of 1,2,3-Triazole Derivatives via Cu-Catalyzed Azide-Alkyne Cycloaddition

The azido derivatives of this compound are valuable intermediates for the synthesis of 1,2,3-triazole derivatives. This is achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a "click chemistry" reaction. frontiersin.orgresearchgate.net This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. frontiersin.orgnih.gov This method is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. frontiersin.orgorganic-chemistry.org The versatility of this reaction allows for the coupling of the azido-functionalized fatty acid ester with a wide range of alkynes, leading to a diverse library of triazole derivatives. mdpi.com

Design and Synthesis of Phenolipid Conjugates

The conjugation of phenolic compounds with lipids, such as this compound, to form phenolipids is a strategy employed to enhance the bioavailability and antioxidant properties of the phenolic moieties. This process typically involves the esterification or etherification of the hydroxyl group on the fatty acid chain with a suitable phenolic acid or alcohol. The resulting amphiphilic molecules possess both the lipophilic character of the fatty acid tail and the bioactive properties of the phenolic head group, making them useful in food, cosmetic, and pharmaceutical applications.

Creation of Monoacylglycerols from Methyl Ricinoleate

Methyl ricinoleate, the methyl ester of ricinoleic acid (12-hydroxy-9-octadecenoic acid), is a primary derivative of castor oil and structurally similar to this compound. researchgate.netnist.gov It serves as a key starting material for the synthesis of monoacylglycerols (MAGs). nih.gov The production of MAGs from methyl ricinoleate is typically achieved through glycerolysis, a reaction with glycerol. nih.gov This process can be catalyzed by enzymes or chemical catalysts.

In a typical glycerolysis reaction, methyl ricinoleate is reacted with an excess of glycerol to shift the equilibrium towards the formation of monoglycerides. nih.gov Alkaline catalysts like sodium hydroxide are often employed. nih.gov The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of monoacylglycerols. For instance, studies have shown that a temperature of 130°C and a reaction time of 12 hours in an open reactor with 5% sodium hydroxide can lead to a high conversion of the methyl ester and a significant yield of monoacylglycerols. nih.gov

Monoacylglycerols are valuable non-ionic surfactants with wide-ranging applications in the food, pharmaceutical, and cosmetic industries as emulsifiers, stabilizers, and lubricants. nih.gov

Synthesis of Epoxy and Vicinal-Diol Fatty Acid Esters

The double bond in this compound is susceptible to epoxidation, a reaction that introduces an oxirane ring. This transformation is commonly carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.gov The epoxidation of unsaturated fatty acid methyl esters (FAMEs) is a crucial step in the production of bio-based epoxy resins. mdpi.com

The resulting epoxy fatty acid esters can be further hydrolyzed to yield vicinal-diols, which are compounds with hydroxyl groups on adjacent carbon atoms. researchgate.netnih.gov This hydrolysis can be achieved under acidic or basic conditions. The synthesis of these derivatives is significant as epoxy and diol fatty acids are involved in various biological processes and can serve as building blocks for polymers. mdpi.comgrafiati.com

A general procedure for the epoxidation of unsaturated FAMEs involves reacting the ester with a peroxy acid in a suitable solvent. mdpi.com For example, unsaturated FAMEs can be homogenized with a co-solvent like heptane, followed by the addition of formic acid and dropwise addition of hydrogen peroxide. mdpi.com The reaction is maintained at a constant temperature with continuous agitation. mdpi.com The epoxidized product is then isolated and purified. mdpi.com

Derivatization to Sulfonyloxy (Mesyloxy) Intermediates

The hydroxyl group of this compound can be converted into a good leaving group, such as a sulfonyloxy group (e.g., mesylate or tosylate). This is typically achieved by reacting the alcohol with a sulfonyl chloride, like methanesulfonyl chloride (mesyl chloride), in the presence of a base such as pyridine or triethylamine.

This derivatization is a key step in many synthetic pathways as it facilitates nucleophilic substitution reactions at the C-9 position. The resulting sulfonyloxy intermediate can be reacted with a variety of nucleophiles to introduce different functional groups, thereby expanding the chemical diversity of derivatives obtainable from this compound.

Approaches to Oxo-Derivatives (e.g., Methyl 12-Oxo-9(Z)-octadecenoate)

The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding oxo-derivatives such as methyl 12-oxo-9(Z)-octadecenoate. larodan.com This oxidation can be accomplished using a variety of oxidizing agents. Common reagents for this transformation include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Jones reagent, as well as milder, more selective methods like Swern or Dess-Martin periodinane oxidation.

The synthesis of these oxo-fatty acids is of interest due to their potential biological activities and their utility as synthetic intermediates. For example, 12-oxo-9(Z)-octadecenoic acid is a known plant-derived fatty acid. larodan.com The corresponding methyl ester provides a handle for further chemical modifications.

Formation of Homopolymers

The presence of both a hydroxyl group and a double bond in this compound allows for its polymerization. Homopolymers can be formed through different mechanisms. For instance, the hydroxyl groups can undergo condensation polymerization to form polyesters. Alternatively, the double bonds can participate in addition polymerization, although this is less common for isolated double bonds in fatty acid chains without activation.

More frequently, the molecule is first modified to introduce more reactive polymerizable groups. For example, the hydroxyl group can be acylated with acrylic acid to form an acrylate (B77674) ester, which can then undergo free-radical polymerization. This approach allows for the creation of polymers with a backbone derived from the fatty acid, leading to bio-based and potentially biodegradable materials.

Regioselective and Stereoselective Synthesis Methodologies

The synthesis of specific isomers of this compound with defined regiochemistry and stereochemistry is a significant challenge that requires sophisticated synthetic strategies. google.com The natural product, ricinoleic acid, from which this ester is often derived, has a specific (R)-configuration at the hydroxyl group and a (Z)-configuration for the double bond. nist.govnih.gov

Achieving high regioselectivity and stereoselectivity in the synthesis of this and related hydroxy fatty acids often involves the use of enzymatic catalysts, such as lipases, or chiral chemical catalysts. These catalysts can direct the reaction to a specific position on the fatty acid chain and control the stereochemical outcome of the reaction. For example, enzymatic hydroxylation of oleic acid can be used to introduce a hydroxyl group at a specific position. Similarly, stereoselective reduction of a corresponding keto-ester can yield the desired chiral alcohol.

Liquid-liquid extraction techniques have also been explored for the enrichment of methyl ricinoleate from castor oil methyl esters, which can then be used as a starting material for further stereospecific reactions. google.com This method allows for the separation of the desired hydroxy fatty acid ester from other fatty acid methyl esters. google.com

Enzymatic and Biocatalytic Transformations

Biocatalytic Production of Methyl 9-hydroxyoctadec-12-enoate

The primary route for the biocatalytic production of this compound involves the enzymatic transesterification of castor oil. Castor oil is a natural and abundant source of ricinoleic acid triglycerides, making it an ideal starting material. researchgate.net

Lipase-catalyzed transesterification, or methanolysis, of castor oil is a widely studied method for producing fatty acid methyl esters (FAMEs), including this compound. researchgate.netnih.gov This reaction involves the displacement of glycerol (B35011) from the triglyceride backbone by methanol (B129727), yielding a mixture of FAMEs and glycerol. nih.gov The process is favored for its mild reaction conditions and high conversion efficiency. nih.gov The kinetics of this enzymatic reaction typically follow a ping-pong bi-bi mechanism, where the lipase (B570770) first hydrolyzes the triglycerides into free fatty acids, which are then esterified with methanol. nih.gov

Different lipases exhibit varying degrees of efficiency in this process. For instance, a mixture of immobilized Mucor miehei lipase (RMIM) and Candida antarctica lipase B (Novozym 435) has been shown to achieve conversions in the range of 80–95% under optimized, low-water conditions. researchgate.net

Table 1: Comparison of Lipases in Transesterification of Castor Oil

| Lipase Source | Immobilization | Conversion Rate | Reference |

|---|---|---|---|

| Mucor miehei (RMIM) & Candida antarctica (Novozym 435) | Immobilized | 80-95% | researchgate.net |

| Burkholderia cepacia LTEB11 | Immobilized on Accurel EP 100 | 90% | researchgate.net |

Immobilized enzymes, particularly Novozym 435, are extensively used in the transesterification of castor oil due to their stability, reusability, and high activity. rsc.orgresearchgate.net Novozym 435 is Candida antarctica lipase B (CALB) immobilized on a macroporous acrylic resin. rsc.orgresearchgate.net This immobilization enhances the enzyme's stability in organic solvents and at higher temperatures, which are often required for efficient transesterification. nih.govnih.gov

Research has shown that under optimal conditions, including elevated temperatures and vacuum, high conversions can be achieved. For example, in a system using an ionic liquid as the reaction medium, a maximum ethyl caffeate conversion of 72.48 ± 2.67% was obtained at 90 °C with Novozym 435. nih.govnih.gov The use of solvent-free systems is also common, with Novozym 435 demonstrating high performance. rsc.org The reusability of Novozym 435 is a significant advantage for industrial applications; in some esterification reactions, it has been reused for up to 10 cycles without a significant loss of activity. researchgate.net

Biocatalytic Derivatization and Further Transformations

This compound serves as a versatile platform molecule for the synthesis of other valuable chemicals through further enzymatic modifications.

The hydroxyl group present in ricinoleic acid and its esters, like this compound, can be further esterified with other carboxylic acids or alcohols using lipases. This process can lead to the formation of estolides or other specialty esters with applications as biolubricants and emulsifiers. scitepress.orgmdpi.com For instance, Candida rugosa lipase has been successfully used to catalyze the esterification between the fatty acids from hydrolyzed castor oil and ethanol, achieving a conversion of up to 76%. scitepress.org

The enzymatic synthesis of estolides from ricinoleic acid is an attractive green alternative to chemical methods, as it proceeds under mild conditions, avoiding side reactions and colored by-products. mdpi.com Lipases like Candida antarctica lipase A (CALA) have shown a significant preference for catalyzing the transesterification over hydrolysis, even in the presence of water, leading to the formation of estolides. mdpi.com

Further biotransformations of hydroxy fatty acids can yield a range of valuable products. While direct biotransformation of this compound to omega-hydroxycarboxylic acids and N-alkanoic acids is a specific area of ongoing research, related enzymatic pathways have been explored. For example, engineered Baeyer-Villiger monooxygenases have been used to convert long-chain aliphatic keto acids into medium-chain ω-hydroxy fatty acids with good regioselectivity. thieme-connect.com

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones to esters or lactones. acs.orgmdpi.com These enzymes represent a promising biocatalytic tool for the oxidative cleavage of fatty acids. nih.govfuerstlab.com

BVMOs can be employed in cascade reactions to produce valuable chemicals from renewable fatty acids. acs.org For instance, fusions of alcohol dehydrogenases (ADHs) with BVMOs have been developed to convert hydroxy fatty acids into esters in whole-cell systems. acs.org While the direct application of BVMOs on this compound is an area of interest, their ability to act on various ketones demonstrates their potential for modifying the fatty acid chain. The regioselectivity of BVMOs can be influenced by the enzyme's chiral environment, sometimes leading to the formation of "unexpected" lactones. thieme-connect.com Protein engineering efforts are underway to tune the regioselectivity and catalytic efficiency of BVMOs for specific applications, such as the production of polymer precursors like ε-caprolactone. thieme-connect.comnih.gov

Investigation of Soluble Epoxide Hydrolase (sEH) Activity with Lipid Phosphates

The soluble epoxide hydrolase (sEH), encoded by the EPXH2 gene, is a bifunctional enzyme with two distinct catalytic domains. nih.gov The C-terminal domain possesses the well-documented epoxide hydrolase activity, which converts epoxides to their corresponding diols. nih.gov The N-terminal domain, which shares homology with the haloacid dehalogenase family, functions as a magnesium-dependent lipid phosphate (B84403) phosphatase. nih.govscilit.com This phosphatase activity is unaffected by many traditional phosphatase inhibitors. nih.gov

Research has shown that this N-terminal phosphatase domain (Nterm-phos) preferentially acts on lipid monophosphate esters. scite.ai Dihydroxy lipid phosphates have been identified as potential endogenous substrates for this domain. nih.gov Studies involving a series of synthesized phosphorylated hydroxy lipids confirmed they are excellent substrates for human sEH. nih.gov Among the tested substrates, the monophosphate of dihydroxy stearic acid demonstrated significant activity, suggesting that phosphorylated derivatives of other hydroxy fatty acids, such as this compound, could be viable substrates for this novel branch of fatty acid metabolism. nih.gov Lysophosphatidic acids (LPAs) have also been identified as excellent natural substrates for the Nterm-phos, and sEH phosphatase activity may account for a significant portion of cellular LPA hydrolysis. scite.ai

Table 1: Kinetic Parameters of Human sEH Phosphatase Domain with a Dihydroxy Lipid Phosphate Substrate

| Substrate | K_m (μM) | V_Max (nmol·min⁻¹·mg⁻¹) | k_cat (s⁻¹) |

|---|---|---|---|

| Monophosphate of dihydroxy stearic acid | 21 ± 0.3 | 338 ± 12 | 0.35 ± 0.01 |

Data sourced from a study on the phosphatase activity of soluble epoxide hydrolase. nih.gov

Enzyme Specificity in Biocatalytic Processes

Substrate Spectrum of Long Chain Secondary Alcohol Dehydrogenases

Long-chain secondary alcohol dehydrogenases are a class of oxidoreductases that catalyze the oxidation of secondary alcohols to their corresponding ketones. nih.gov These enzymes can exhibit broad substrate specificity. For instance, a hydroxyoctadecanoate dehydrogenase isolated from Pseudomonas sp. NRRL B3266, which is induced by oleic acid, facilitates the NAD-dependent production of 10-oxooctadecanoate from 10-hydroxyoctadecanoate. nih.gov

This enzyme demonstrates activity across a range of 18-carbon hydroxy fatty acids, with similar kinetic parameters observed for various 10- and 12-hydroxy fatty acids. nih.gov This indicates that this compound, as a C18 hydroxy fatty acid methyl ester, falls within the substrate profile for this type of enzyme. The enzyme's effectiveness is also highly dependent on the hydrophobicity of the substrate. nih.gov Structure-based engineering of a long-chain secondary alcohol dehydrogenase from Micrococcus luteus has also been explored to alter its cofactor specificity from NAD⁺ to NADP⁺ for use in redox-neutral biotransformations of C18 fatty acids. nih.gov

Table 2: Substrate Specificity of Secondary Alcohol Dehydrogenase from Pseudomonas sp.

| Substrate Type | Kinetic Parameter (K_m) | V_max | Notes |

|---|---|---|---|

| 10- and 12-hydroxy fatty acids | ~5 µM | ~50 to 200 µmol/min per mg | Broad specificity for C18 hydroxy fatty acids. nih.gov |

| 4-Heptanol | 9 mM | Not specified | Effectiveness depends on hydrophobicity. nih.gov |

Discrimination by Isomerases

Isomerases are enzymes that catalyze structural rearrangements of molecules. Linoleate (B1235992) isomerases, in particular, are known for converting linoleic acid into various isomers of conjugated linoleic acid (CLA). The linoleate isomerase from Propionibacterium acnes, for example, specifically catalyzes the isomerization of the cis-9 double bond of linoleic acid to form trans-10, cis-12 CLA. nih.govnih.govresearchgate.net The geometry of this enzyme's substrate-binding site explains its preference for C18 fatty acids like linoleic acid. scite.ai

This compound is the methyl ester of ricinoleic acid. While structurally similar to linoleic acid (both are C18 fatty acids), the presence of the 12-hydroxy group and the different double bond position (Δ12 vs. Δ12 in linoleic acid) are critical for enzyme recognition. Studies on the conversion of linoleic acid by P. acnes show the formation of t10,c12-CLA, a reaction that does not occur with linolenic acid. nih.gov

Research involving ruminal digesta demonstrates this enzymatic discrimination clearly. Although ricinoleic acid is a known precursor for CLA synthesis in some lactic acid bacteria, it was not converted to CLA in an in-vitro ruminal environment. nih.gov However, its presence did influence the biohydrogenation of linoleic acid. When ricinoleic acid was added with linoleic acid, the production of stearic acid was reduced, and the accumulation of the CLA isomer rumenic acid (cis-9, trans-11-18:2) and vaccenic acid increased. nih.gov This indicates that while ricinoleic acid is not a direct substrate for the isomerases in this system, it interacts with and modulates the enzymatic pathway, thereby demonstrating the discriminatory capacity of the enzymes involved in fatty acid biohydrogenation and isomerization. nih.gov

Investigation of Structure Activity Relationships Sar

Correlating Structural Modifications with Biological Activities (Non-Human Organisms/Systems)

Influence of Functional Groups on Antimicrobial Properties of Derivatives

The antimicrobial potency of fatty acid esters is highly dependent on their chemical structure. Research on derivatives of closely related octadecadienoic acids demonstrates that both the type and position of functional groups are critical determinants of their activity against bacteria and fungi.

Studies have shown that various fatty acid esters, including 9,12-octadecadienoic acid methyl ester, exhibit significant inhibitory activity against a range of microbes such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The presence of ester and acid functional groups is central to this bioactivity. For instance, the synthesis and evaluation of various aliphatic and aromatic esters of 9,12-octadecadienoic acid confirmed their antimicrobial potential. researchgate.net

The introduction of different functional groups can modulate this activity. For example, analysis of compounds from marine symbiont bacteria identified 9-octadecenoic acid, methyl ester as a major component with antibacterial and antifungal potential. gjesm.net The effectiveness of these compounds is often attributed to their ability to disrupt cell membranes or interfere with cellular processes like protein synthesis. researchgate.net A study on bioactive substances from Streptomyces thermolilacinus identified 9,12-Octadecadienoic acid (Z, Z)-, methyl ester as a potent antimicrobial agent, highlighting the importance of the ester group and the stereochemistry of the double bonds. researchgate.net Furthermore, related hydroxy fatty acid methyl esters have shown anti-inflammatory and lipoxygenase inhibitory activities, suggesting that the hydroxyl group also plays a key role in mediating biological effects. nih.gov

Table 1: Antimicrobial Activity of Selected Fatty Acid Esters and Derivatives

| Compound | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| 9,12-Octadecadienoic acid, methyl ester | S. aureus, B. subtilis, E. coli, Ps. aeruginosa | Inhibitory activity | researchgate.net |

| 9-Octadecenoic acid, methyl ester | V. harveyi, V. alginolyficus, S. aureus, M. furfur, C. albicans | Antibacterial and antifungal potential | gjesm.net |

| 9,12-Octadecadienoic acid (Z,Z)-, methyl ester | Various bacteria and fungi | Potent antimicrobial activity | researchgate.net |

| (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Soybean lipoxygenase | Inhibitory activity | nih.gov |

Impact of Structural Changes on Antioxidant Potential of Phenolipid Conjugates

While specific research on phenolipid conjugates of Methyl 9-hydroxyoctadec-12-enoate is limited, studies on related fatty acid esters and phenolic compounds provide insight into how structural modifications could influence antioxidant activity. The antioxidant capacity of phenolipids, which are formed by linking a phenolic moiety to a lipid, is generally attributed to the phenolic component's ability to donate a hydrogen atom to scavenge free radicals.

Effects of Alkyl Chain and Substituents on Bioactivity (e.g., Cytotoxicity of Epoxy Fatty Acids in vitro)

The structure of the alkyl chain, including its length and the presence of substituents like epoxy groups, significantly affects the bioactivity of fatty acid derivatives, particularly their cytotoxicity. Epoxy fatty acids, which can be formed from the oxidation of unsaturated fatty acids like the parent molecule of this compound, have been studied for their toxic effects. researchgate.net

Research on a range of epoxy fatty acids has demonstrated a clear structure-activity relationship concerning their cytotoxicity. acs.orgnih.gov The length of the carbon backbone is a critical factor; for instance, optimal cytotoxicity for certain epoxy fatty acid methyl esters was observed with a chain length of 18-20 atoms. acs.orgnih.gov The position of the epoxide group along the alkyl chain is also crucial. Cytotoxicity is often highest when the epoxide is located centrally, between carbons C-7 and C-12. acs.orgnih.gov

Furthermore, the conversion of the epoxide to a vicinal diol by soluble epoxide hydrolase (sEH) can increase the cytotoxic potency of these compounds, suggesting that epoxy fatty acid methyl esters can act as pro-toxins that are metabolized into more toxic diols. acs.orgnih.gov However, some studies have noted that at high concentrations, certain epoxy fatty acids induce only weak cytotoxicity. researchgate.net

Table 2: Relationship Between Epoxy Fatty Ester Structure and Cytotoxicity

| Structural Feature | Effect on Cytotoxicity | Reference |

|---|---|---|

| Alkyl Chain Length | Optimal activity observed for C18-C20 fatty acids. | acs.orgnih.gov |

| Epoxide Position | Most potent when epoxide is located between C-7 and C-12. | acs.orgnih.gov |

| Presence of Epoxide vs. Diol | Metabolism of epoxide to a vicinal diol by soluble epoxide hydrolase (sEH) can increase toxicity. | acs.orgnih.gov |

| Terminal Epoxides | Toxicity may be reduced in the presence of sEH. | acs.orgnih.gov |

Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms—the stereochemistry—of hydroxy fatty acids and their esters plays a pivotal role in their biological function. For this compound, key stereochemical features include the configuration of the double bond (cis or trans) and the chirality of the hydroxylated carbon (R or S).

The parent compound, ricinoleic acid, is specifically the (R)-12-hydroxy derivative with a cis double bond at the 9-position ((9Z,12R)-12-hydroxyoctadec-9-enoic acid). nih.gov Naturally occurring unsaturated fatty acids are predominantly in the cis configuration. youtube.com This "kinked" shape affects how the molecules pack together and interact with biological membranes and enzymes. The trans isomers, in contrast, have a more linear shape, which alters their physical properties and biological interactions. youtube.com

The chirality at the hydroxyl-bearing carbon is also critical. Studies on the biosynthesis and metabolism of hydroxy fatty acids show that enzymatic processes are highly stereospecific. For example, the reduction of a ketoacyl intermediate to a hydroxyacyl intermediate during fatty acid synthesis produces a specific stereoisomer (D- or L-configuration). nih.gov Similarly, the enzymatic hydrolysis of epoxy alcohols to form trihydroxyoctadecenoates is a stereospecific process, yielding specific stereoisomers of the final product. nih.gov This high degree of specificity implies that the interaction of this compound with biological targets, such as enzymes or receptors, is likely dependent on its specific (R)-hydroxyl and (Z)-ene configuration.

Mechanistic Insights into Bioactivity at a Molecular Level (Non-Human Cellular/Biochemical Context)

Interaction with Cellular Components and Enzymes in Microbial Systems

The antimicrobial activity of this compound and related fatty acid derivatives is largely attributed to their interaction with microbial cellular structures, particularly the cell membrane. These amphipathic molecules, with a polar head (ester and hydroxyl groups) and a nonpolar tail (alkyl chain), can insert themselves into the lipid bilayer of microbial membranes. nih.govjmaterenvironsci.com

This insertion can lead to a variety of disruptive effects:

Increased Membrane Permeability and Fluidity : The integration of fatty acid esters into the membrane can disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity. mdpi.combohrium.com This can compromise the membrane's integrity, causing the leakage of essential intracellular components like ions, small metabolites, and even low-molecular-weight proteins. nih.govmdpi.com

Membrane Depolarization : Fatty acids are known to facilitate the movement of protons across membranes, which can dissipate the proton motive force essential for cellular energy production (ATP synthesis) and transport processes. nih.gov

Inhibition of Cellular Enzymes : Beyond membrane disruption, these compounds can interfere with specific enzymes. Fatty acids have been shown to inhibit enzymes involved in fatty acid synthesis itself, such as FabI. nih.gov The hydroxyl group on this compound could also facilitate specific interactions with enzyme active sites, as seen in the inhibition of soybean lipoxygenase by similar hydroxy fatty acids. nih.gov

Role in Plant Defense Signaling and Apoptosis Processes (General Hydroxy Fatty Acid Metabolites)

Hydroxy fatty acid metabolites are a component of a larger class of molecules known as oxylipins, which are synthesized from the oxidation of polyunsaturated fatty acids. taylorfrancis.comresearchgate.net These compounds are integral to a plant's ability to respond to various environmental challenges, including pathogen attacks and insect herbivory. researchgate.nettaylorfrancis.com The oxylipin family, which includes the well-studied jasmonic acid, is central to activating complex signaling networks that regulate plant defense. taylorfrancis.commdpi.com

The production of oxylipins is a primary response to both biotic and abiotic stress. mdpi.comnih.gov These molecules can act as direct antimicrobial agents, activate defense-related gene expression, and modulate programmed cell death (PCD), a critical process in limiting the spread of pathogens. taylorfrancis.comtaylorfrancis.com The hypersensitive response (HR), a form of localized and rapid cell death at the site of infection, is a key feature of plant immunity and is associated with the production of oxylipins. gu.seresearchgate.net It is suggested that these oxylipins are not merely byproducts of cell death but are active mediators of the defense response. researchgate.net

The signaling pathways involving oxylipins are complex and can be independent of jasmonic acid. taylorfrancis.com For instance, in Arabidopsis, the recognition of a pathogen's avirulence protein can trigger both 9-lipoxygenase (9-LOX) and 13-lipoxygenase (13-LOX) dependent oxylipin synthesis during the hypersensitive response. researchgate.net These pathways contribute to both basal and systemic immunity in plants. nih.gov The table below summarizes the roles of various fatty acids and their derivatives in plant defense.

| Compound/Precursor | Role in Plant Defense | Reference |

| Linoleic acid | Precursor in the biosynthesis of various oxylipins. | researchgate.net |

| Alpha-linolenic acid | Precursor in the biosynthesis of jasmonic acid and other oxylipins. | researchgate.net |

| 16- and 18-carbon fatty acids | Modulate basal, effector-triggered, and systemic immunity. | taylorfrancis.com |

| Jasmonic acid | A key signaling molecule in plant defense against pests and necrotrophic pathogens. | taylorfrancis.com |

| 3-hydroxy fatty acids (medium-chain) | Can trigger pattern-triggered immunity (PTI) responses in certain plants. | ascenion.de |

Algicidal Activity of Related Hydroxy Monounsaturated Fatty Acids

Certain hydroxy monounsaturated fatty acids have demonstrated significant algicidal properties, making them of interest for the control of harmful algal blooms (HABs). nii.ac.jpnii.ac.jp Research has shown that C18 hydroxy unsaturated fatty acids isolated from the red alga Tricleocarpa jejuensis exhibit algicidal activity against red tide phytoplankton. nii.ac.jpnii.ac.jp

One study identified a mixture of four isomeric C18 hydroxy unsaturated fatty acids that caused over 80% mortality in the red tide organism Chattonella antiqua at a concentration of 20 µg/mL after 24 hours. nii.ac.jpnii.ac.jp The proposed mechanism of action for these compounds involves the disruption of the target cell's membrane integrity. nii.ac.jp The table below details the algicidal activity of a specific C18 hydroxy unsaturated fatty acid from Tricleocarpa jejuensis and its synthetic derivative against various phytoplankton species.

| Compound | Target Phytoplankton | Concentration (µg/mL) | Mortality/Effect | Incubation Time (h) | Reference |

| Compound A (C18 hydroxy unsaturated fatty acid) | Cochlodinium polykrikoides | 10 | >90% mortality | 24 | nii.ac.jp |

| Compound A (C18 hydroxy unsaturated fatty acid) | Gymnodinium catenatum | 10 | >90% mortality | 24 | nii.ac.jp |

| Compound A (C18 hydroxy unsaturated fatty acid) | Karenia mikimotoi | 10 | >90% mortality | 24 | nii.ac.jp |

| Compound B (Propargylic derivative of A) | Cochlodinium polykrikoides | 2.5 | >90% mortality | 24 | nii.ac.jp |

| Compound B (Propargylic derivative of A) | Gymnodinium catenatum | 2.5 | >90% mortality | 24 | nii.ac.jp |

| Compound B (Propargylic derivative of A) | Karenia mikimotoi | 2.5 | >90% mortality | 24 | nii.ac.jp |

Further research has explored the structure-activity relationship, revealing that modifications to the chemical structure, such as replacing a double bond with a triple bond, can significantly enhance the bioactivity of these fatty acids. nii.ac.jp This suggests potential for developing more potent and specific algicidal agents.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of Methyl 9-hydroxyoctadec-12-enoate. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that translates into a detailed structural map.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, integrations, and coupling patterns of the protons provide a wealth of structural information. Key expected signals for this compound would include:

A singlet for the methyl ester protons (-OCH₃).

Multiplets for the olefinic protons (-CH=CH-).

A multiplet for the proton on the carbon bearing the hydroxyl group (-CH(OH)-).

A series of multiplets for the methylene (B1212753) protons (-CH₂-) along the aliphatic chain.

A triplet for the terminal methyl protons (-CH₃).

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. nih.gov Characteristic signals for this compound include:

A signal for the carbonyl carbon of the methyl ester. nih.gov

Signals for the olefinic carbons. nih.gov

A signal for the carbon attached to the hydroxyl group. nih.gov

Multiple signals corresponding to the methylene carbons in the aliphatic chain. nih.gov

A signal for the methyl ester carbon. nih.gov

A signal for the terminal methyl carbon. nih.gov

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 174.3 |

| C12 | 72.5 |

| C9 | 130.5 |

| C13 | 128.5 |

| O-CH₃ | 51.5 |

| Aliphatic CH₂ | 22-35 |

| Terminal CH₃ | 14.1 |

This is an interactive data table. You can sort and filter the data as needed.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, providing confirmatory structural evidence. nist.govnist.gov Various ionization and analysis methods are utilized.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile compounds like fatty acid methyl esters. nih.govspectrabase.com In GC-MS, the compound is first separated by gas chromatography and then introduced into the mass spectrometer. nih.govspectrabase.com Electron Ionization (EI) is a common ionization method that results in a characteristic fragmentation pattern, aiding in structural identification. nist.govnist.gov Key fragments for this compound would arise from cleavage at the hydroxyl group and along the aliphatic chain. nist.govnist.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing less volatile and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺, allowing for the accurate determination of the molecular weight. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule with a high degree of confidence. This is invaluable for confirming the molecular formula of this compound.

Tandem Mass Spectrometry (MS-MS): MS-MS involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation to produce a secondary mass spectrum. nih.gov This technique is extremely useful for detailed structural elucidation by probing the connectivity of the molecule. The fragmentation patterns can reveal the position of the hydroxyl group and the double bond. nih.gov

Positive Chemical Ionization (PCI): PCI is a softer ionization technique than EI, often resulting in a more abundant protonated molecule or adduct ion, which can be helpful in confirming the molecular weight.

The mass spectrum of this compound will exhibit a molecular ion peak (or a protonated/sodiated molecule in soft ionization techniques) and a series of fragment ions that are characteristic of its structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govnist.gov For this compound, the IR spectrum would show characteristic absorption bands for:

A broad O-H stretching vibration for the hydroxyl group. nist.govnist.gov

A strong C=O stretching vibration for the ester carbonyl group. nist.govnist.gov

C-H stretching vibrations for the aliphatic and olefinic C-H bonds. nist.govnist.gov

A C=C stretching vibration for the double bond. nist.govnist.gov

C-O stretching vibrations for the ester and alcohol functionalities. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. Since this compound contains an isolated double bond, it is not expected to show strong absorption in the standard UV-Vis region (200-800 nm). However, it can be useful for detecting the presence of conjugated impurities.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds. nist.govnih.gov this compound, being a fatty acid methyl ester, is well-suited for GC analysis, often after derivatization to increase its volatility. nih.gov The retention time of the compound on a specific GC column under defined conditions is a characteristic property that can be used for its identification. Flame ionization detection (FID) is commonly used for quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of compounds. sielc.com For this compound, both normal-phase and reversed-phase HPLC can be employed. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly common for separating fatty acids and their derivatives. sielc.com Detection is often achieved using a UV detector (if the compound or its derivative absorbs UV light) or an evaporative light scattering detector (ELSD).

Solid Phase Extraction (SPE): SPE is a sample preparation technique used for the purification and concentration of analytes from a complex matrix before chromatographic analysis. nih.gov For this compound, SPE can be used to isolate it from other lipids or matrix components. Different sorbents can be used depending on the polarity of the compound and the impurities to be removed.

Derivatization: Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical technique. nih.govmedchemexpress.com For GC analysis of this compound, the hydroxyl group is often derivatized to form a trimethylsilyl (B98337) (TMS) ether. nih.govmedchemexpress.com This derivatization increases the volatility and thermal stability of the molecule, leading to improved chromatographic peak shape and sensitivity.

Chiral Analysis Methods (e.g., Optical Rotation)

The biological activity and physical properties of this compound are intrinsically linked to its stereochemistry. The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group (C-12). The naturally occurring enantiomer is the (R)-isomer, specifically (9Z,12R)-12-hydroxyoctadec-9-enoate, commonly known as methyl ricinoleate (B1264116).

Chiral analysis methods are essential to confirm the enantiomeric purity of a sample. One of the fundamental techniques for this purpose is the measurement of optical rotation.

Optical Rotation:

Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. The extent and direction of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, solvent, concentration, and the wavelength of the light source, typically the sodium D-line at 589 nm).

The specific rotation, [α], is a standardized measure of optical rotation and is calculated from the observed rotation. For a pure enantiomer, the specific rotation is a constant physical property. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and will exhibit an optical rotation of zero.

While the (R,Z) configuration of naturally derived this compound is well-established, specific, experimentally determined values for its optical rotation are not consistently reported in readily available scientific literature. However, the principle remains that a non-zero optical rotation measurement would confirm the presence of a single enantiomer in excess, and the sign of the rotation (positive or negative) would be characteristic of that specific enantiomer.

Biotechnological and Oleochemical Applications

Utilization as a Precursor in Oleochemical Industries

The oleochemical industry increasingly utilizes renewable feedstocks to produce a wide array of chemical products. Methyl 9-hydroxyoctadec-12-enoate, derived from ricinoleic acid—the primary component of castor oil—is a key player in this transition due to its functional handles that allow for diverse chemical transformations.

This compound itself is employed as a lubricant, a cutting fluid additive, and a plasticizer. wikipedia.orgnih.gov Its inherent lubricity and biodegradability make it an attractive alternative to petroleum-based products. The parent compound, ricinoleic acid, is also used in the production of lubricants and greases, where its esterified forms act as effective emulsifiers. acme-hardesty.com

The production of biodegradable lubricants from castor oil derivatives, such as methyl ricinoleate (B1264116), is an area of active research. For instance, transesterification of methyl ricinoleate with polyols like trimethylolpropane (B17298) (TMP) can yield polyol esters, which are valuable as base stocks for synthetic biolubricants. researchgate.net Furthermore, derivatives of ricinoleic acid are used to create surfactants. Partially saponified ethoxylated castor oil, for example, demonstrates excellent detergency and stability, making it a useful surfactant in various cleaning applications. google.com The enzymatic hydrolysis of castor oil, sometimes enhanced by surfactants like Span 80, is a method to produce ricinoleic acid, which can then be further processed into other surfactant types. nih.govtandfonline.com

Table 1: Applications of this compound and its Derivatives in Lubricants and Surfactants

| Compound/Derivative | Application | Function | Reference(s) |

|---|---|---|---|

| This compound | Lubricants, Cutting Fluids | Lubricant, Additive | wikipedia.orgnih.gov |

| Esterified Ricinoleic Acid | Lubricants, Greases | Emulsifier | acme-hardesty.com |

| Polyol Esters (from Methyl Ricinoleate) | Synthetic Biolubricants | Base Stock | researchgate.net |

| Partially Saponified Ethoxylated Castor Oil | Cleaning Applications | Surfactant | google.com |

| Ricinoleic Acid | Soaps, Detergents | Surfactant Precursor | ulprospector.comapacss.com |

One of the most significant industrial applications of this compound is its role as a precursor for polymer monomers. Through a process of pyrolysis (thermal cracking), methyl ricinoleate is converted into methyl 10-undecenoate and heptanal. Methyl 10-undecenoate is a key intermediate in the production of 11-aminoundecanoic acid, the monomer used to manufacture the high-performance bioplastic, Nylon-11.

Beyond Nylon-11, derivatives of ricinoleic acid are utilized in the synthesis of other polymers. For example, ricinoleic acid itself can be polymerized to form poly(ricinoleic acid), and it can be copolymerized with other monomers like lactide to create biodegradable copolyesters. nih.govresearchgate.net These polyesters exhibit a range of properties depending on the comonomer content. Furthermore, methyl 10-undecenoate can be used to synthesize aliphatic diols, which are then reacted with bio-based diesters to produce renewable semi-crystalline polyesters and poly(ester-amide)s. google.com The development of bio-based polyamides is a growing field, with various monomers being sourced from renewable materials to create more sustainable alternatives to traditional petroleum-based nylons. covalentchemical.com

The unique chemical structure of this compound makes it a valuable starting material for a variety of specialty chemicals and intermediates. As mentioned, its pyrolysis yields methyl 10-undecenoate and heptanal, both of which have further applications. Heptanal is used in the fragrance and flavor industry, while methyl 10-undecenoate serves as a building block for various chemical syntheses beyond its use in Nylon-11 production.

The hydroxyl group of methyl ricinoleate can be subjected to various reactions, such as dehydration, to introduce further unsaturation, or it can be esterified to create different functional molecules. The existing double bond can also be modified through processes like epoxidation or hydrogenation, leading to a diverse slate of potential bio-based products. These specialty chemicals find use in coatings, metalworking fluids, and as intermediates for pharmaceuticals and personal care products. acme-hardesty.comulprospector.com

Role in Novel Biomaterial Development

The drive towards a circular economy has spurred significant research into novel biomaterials derived from renewable resources. This compound and its parent acid are at the forefront of this research. The synthesis of polyesters and polyamides from ricinoleic acid derivatives is a prime example of its application in creating new biomaterials. google.comresearchgate.net

A study on the polymerization of ricinoleic acid lactone, a cyclic ester derived from ricinoleic acid, demonstrated the formation of oligomers and, through copolymerization with lactide, the creation of copolyesters with varying degradation profiles. nih.gov Copolymers with a lower ricinoleic acid content degraded more slowly than pure polylactic acid (PLA), while those with higher content degraded faster due to lower crystallinity. nih.gov This tunable degradation is a highly desirable characteristic for biomaterials used in medical and packaging applications. The ability to create polymers with a range of molecular weights and thermal properties from this single bio-based precursor highlights its importance in the development of next-generation sustainable materials.

Green Chemistry Approaches in Production

The production and utilization of this compound align with several principles of green chemistry, primarily through the use of a renewable feedstock (castor oil). Efforts are also being made to ensure that the conversion processes are environmentally benign.

Enzymatic catalysis is a key green chemistry tool being applied in this area. For example, lipases are used for the hydrolysis of castor oil to produce ricinoleic acid, offering a milder alternative to high-temperature steam splitting, which can generate undesirable by-products. tandfonline.com Research has focused on optimizing these enzymatic reactions, for instance, through surfactant-enhanced processes using enzymes like Candida rugosa lipase (B570770). nih.gov Furthermore, enzymatic cascades are being developed for the synthesis of polyamide precursors from fatty acids, representing a move away from traditional chemical synthesis routes that may rely on harsh reagents and conditions.

Applications in Fragrance Chemistry (e.g., Macrocyclic Lactones from Derivatives)

An emerging application for derivatives of this compound is in the field of fragrance chemistry. Macrocyclic lactones are a class of compounds highly valued in the fragrance industry for their musk-like odors. nih.gov Traditionally sourced from animals or synthesized from petrochemicals, there is a strong demand for sustainable alternatives.

Ricinoleic acid can be converted into macrocyclic lactones. nih.gov One synthetic route involves the cyclization of ricinelaidic acid, an isomer of ricinoleic acid, to form ricinelaidic acid lactone. orgsyn.org More broadly, renewable feedstocks like vegetable oils are being explored for the synthesis of a variety of macrocyclic lactones through methods such as ring-closing metathesis. nih.govacs.org This provides a sustainable pathway to high-value fragrance molecules, moving away from dependence on petroleum-based starting materials like cyclododecanone. lbl.gov

Table 2: Research Findings on the Synthesis of High-Value Chemicals from Ricinoleic Acid Derivatives

| Precursor | Target Product | Synthetic Method | Key Finding | Reference(s) |

|---|---|---|---|---|

| Ricinoleic Acid | Ricinoleic Acid Lactone | Cyclization with DCC/(DMAP) | Achieved a 75% yield of the lactone, a precursor for polyesters. | nih.govresearchgate.net |

| Ricinelaidic Acid | Ricinelaidic Acid Lactone | Silver ion-promoted lactonization | A mild method for synthesizing macrocyclic lactones. | orgsyn.org |

| Methyl Ricinoleate | Methyl 10-undecenoate | Pyrolysis | Key precursor for Nylon-11 synthesis. | |

| Ricinoleic Acid | Copolyesters | Copolymerization with Lactide | Resulting biomaterials have tunable degradation rates. | nih.gov |

Theoretical and Computational Studies

Computational Chemistry for Molecular Properties

Computational chemistry allows for the detailed examination of the electronic structure and properties of Methyl 9-hydroxyoctadec-12-enoate and its derivatives. These theoretical calculations are fundamental in predicting the molecule's reactivity, stability, and intermolecular interactions.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to elucidate the structural and electronic properties of derivatives of this compound. A notable area of investigation involves the synthesis and characterization of 1,2,3-triazole analogues. These derivatives are synthesized from (Z)-methyl-12-azidooctadec-9-enoate, a derivative of methyl ricinoleate (B1264116), through a regioselective Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "Click Chemistry". researchgate.net

The dipole moment is a critical quantum chemical descriptor that provides insight into the polarity of a molecule, which in turn influences its solubility, permeability, and interaction with biological targets. For a series of novel chiral 1,4-disubstituted-1H-1,2,3-triazole derivatives of methyl ricinoleate, the calculated dipole moments were found to be in the range of 4.8–5.6 Debye. researchgate.net This range indicates a significant polarity for these triazole analogues, suggesting their potential for strong intermolecular interactions. Such quantum chemical studies are invaluable for understanding the physicochemical properties of these novel compounds and for designing molecules with tailored characteristics. researchgate.netnih.gov

Table 1: Calculated Dipole Moments of Triazole Analogues of this compound

| Derivative | Dipole Moment (Debye) |

| Triazole Analogue Series | 4.8 - 5.6 |

| Data sourced from a study on novel chiral 1,4-disubstituted-1H-1,2,3-triazole derivatives. researchgate.net |

In Silico Modeling for Structure-Activity Relationship Prediction and Validation

In silico modeling is a cornerstone of modern drug discovery and development, enabling the prediction and validation of the biological activities of compounds through computational means. nih.gov For this compound and its related compounds, molecular docking studies have been instrumental in exploring their potential as therapeutic agents.

One such study investigated the binding properties of a series of phytochemicals, including a methyl ester, with the enzyme Caspase-3. texilajournal.com Caspase-3 is a critical enzyme in the apoptotic pathway, and its activation is a key strategy in cancer therapy. The in silico molecular docking analysis revealed that the methyl ester has the potential to inhibit Caspase-3, suggesting a possible role as an anticancer agent. texilajournal.comnih.gov These computational predictions of structure-activity relationships (SAR) are vital for prioritizing compounds for further experimental testing and for guiding the design of more potent analogues. texilajournal.com

Mechanistic Computational Studies of Enzyme-Substrate Interactions

Understanding the intricate dance between an enzyme and its substrate at the atomic level is crucial for elucidating reaction mechanisms and for designing effective enzyme inhibitors or activators. Mechanistic computational studies, such as molecular dynamics (MD) simulations and detailed docking analyses, provide a window into these interactions. nih.govresearchgate.net

The aforementioned molecular docking study of a methyl ester with Caspase-3 not only predicts activity but also offers a mechanistic hypothesis for its inhibitory action by identifying potential binding modes and key interactions within the enzyme's active site. texilajournal.com

Furthermore, computational studies have been applied to understand the enzymatic hydrolysis of methyl ricinoleate. A kinetic analysis of this reaction, catalyzed by Candida antarctica Lipase (B570770) B, was conducted, and a first-order reversible reaction kinetic model was proposed. researchgate.net This model, which showed good agreement with experimental data, allows for the prediction of reaction rates and conversion under different conditions. The study also determined the activation energy for the forward reaction to be 14.69 kJ·mol⁻¹. researchgate.net Such computational kinetic models are essential for optimizing enzymatic processes for industrial applications.

Future Research Directions

Exploration of Undiscovered Natural Sources and Novel Biosynthetic Pathways

While Methyl 9-hydroxyoctadec-12-enoate and its analogs have been identified in certain plant and microbial sources, a systematic and widespread screening for their natural occurrence is far from complete. Future research should prioritize the comprehensive investigation of diverse biological taxa, including plants from extreme environments, marine organisms, and uncharacterized microorganisms. This exploration could lead to the discovery of novel isomers or derivatives with unique properties.

Furthermore, elucidating the biosynthetic pathways responsible for the formation of this compound is a critical research avenue. Understanding the enzymatic machinery, including the specific hydroxylases and desaturases involved, will not only provide fundamental insights into fatty acid metabolism but also pave the way for the bioengineering of production hosts.

Development of Advanced Synthetic Strategies for Complex Analogues with Tunable Bioactivities